tert-Butyl 4-(2-fluoro-5-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate
Overview
Description
The compound “tert-Butyl 4-(2-fluoro-5-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate” is a sterically congested piperazine derivative . It has a molecular formula of C25H27FN4O4 and a molecular weight of 466.50 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves a modified Bruylants approach . It is prepared from the corresponding alkyne . The synthesis of quaternary carbons, particularly amine-bearing quaternary carbons, is a well-established challenge .Molecular Structure Analysis
The piperazine ring in this compound is present in a chair conformation with di-equatorial substitution . Of the two N atoms, one is sp3 hybridized while the other is sp2 hybridized . Intermolecular interactions resulting from the crystal packing patterns were investigated using Hirshfeld surface analysis and fingerprint analysis .Scientific Research Applications
Synthesis and Characterization
Synthesis and Structural Analysis : The compound tert-butyl 4-(2-fluoro-5-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate is synthesized through various chemical reactions, involving condensation, amination, and nucleophilic substitution. These processes yield the compound with specific physical and chemical properties, as confirmed by spectroscopic methods (LCMS, NMR, IR) and elemental analysis. X-ray diffraction studies provide detailed insight into the crystalline structure, revealing molecular conformations and interactions within the crystal lattice (Sanjeevarayappa et al., 2015); (Yang et al., 2021).
Biological Evaluation : Despite its potential in scientific research, the compound exhibits poor antibacterial activity but moderate anthelmintic properties. This suggests its limited effectiveness against bacterial strains but potential utility in treating parasitic worm infections (Sanjeevarayappa et al., 2015).
Chemical Modifications and Derivatives
Derivative Synthesis : Various derivatives of tert-butyl 4-(2-fluoro-5-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate have been synthesized, demonstrating the versatility of this compound as a chemical intermediate. These derivatives are crucial for developing biologically active benzimidazole compounds, indicating the compound's role in synthesizing new therapeutic agents (Liu Ya-hu, 2010).
Potential Applications in Anticorrosive Treatments
Anticorrosive Activity : The novel heterocyclic compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate shows promising anticorrosive properties for carbon steel in acidic solutions. This suggests its potential application in protecting metal surfaces from corrosion, highlighting its utility beyond biomedical research into industrial applications (Praveen et al., 2021).
properties
IUPAC Name |
tert-butyl 4-[2-fluoro-5-(hydroxymethyl)-4-nitrophenyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O5/c1-16(2,3)25-15(22)19-6-4-18(5-7-19)14-8-11(10-21)13(20(23)24)9-12(14)17/h8-9,21H,4-7,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKJWYWRADBHRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)CO)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-fluoro-5-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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